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2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
2-amino-1-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinolinone derivatives are often studied for their potential as antimicrobial, antiviral, or anticancer agents. This compound may exhibit similar properties and could be investigated for its biological activity.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Quinolinones are known for their pharmacological activities, and this compound might be evaluated for its efficacy in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Other quinolinone derivatives with similar structures may include compounds with different substituents on the quinolinone core.
Phenyl Substituted Quinolinones: Compounds with phenyl groups substituted at various positions on the quinolinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinolinone derivatives.
Properties
Molecular Formula |
C31H29ClN2O4 |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
(3E)-1-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C31H29ClN2O4/c1-18-10-12-19(13-11-18)30(36)29-27(23-17-22(37-2)14-15-26(23)38-3)28-24(8-5-9-25(28)35)34(31(29)33)21-7-4-6-20(32)16-21/h4,6-7,10-17,27,33,36H,5,8-9H2,1-3H3/b30-29+,33-31? |
InChI Key |
KQTVSMSKPOAQNS-SLJFTJNASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC(=CC=C4)Cl)C5=C(C=CC(=C5)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC(=CC=C4)Cl)C5=C(C=CC(=C5)OC)OC)O |
Origin of Product |
United States |
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